

# Spectroscopic Data for 3,4,5-Trimethylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 3,4,5-Trimethylphenol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3,4,5-trimethylphenol**, a substituted phenolic compound relevant in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data

The spectroscopic data for **3,4,5-trimethylphenol** is summarized in the tables below, providing a quantitative basis for its identification and characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **3,4,5-trimethylphenol** are presented below.

Table 1:  $^1\text{H}$  NMR Spectral Data for **3,4,5-Trimethylphenol**

Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Integration	Assignment
~6.5	Singlet	2H	Ar-H
~4.6	Singlet (broad)	1H	-OH
~2.2	Singlet	3H	Ar-CH <sub>3</sub> (para)
~2.1	Singlet	6H	Ar-CH <sub>3</sub> (meta)

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration.

Table 2: <sup>13</sup>C NMR Spectral Data for **3,4,5-Trimethylphenol**

Chemical Shift ( $\delta$ ) [ppm]	Assignment
~151	C-OH
~137	C-CH <sub>3</sub> (meta)
~127	C-H
~125	C-CH <sub>3</sub> (para)
~20	Ar-CH <sub>3</sub> (meta)
~15	Ar-CH <sub>3</sub> (para)

Note: Chemical shifts are referenced to tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The major absorption bands in the IR spectrum of **3,4,5-trimethylphenol** are listed below.

Table 3: IR Spectral Data for **3,4,5-Trimethylphenol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3600	Strong, Sharp	O-H stretch (free hydroxyl)
~3400	Strong, Broad	O-H stretch (hydrogen-bonded)
~3000-2850	Medium	C-H stretch (aromatic and methyl)
~1600, ~1470	Medium-Strong	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (phenol)
~850	Strong	C-H bend (aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The key peaks in the electron ionization (EI) mass spectrum of **3,4,5-trimethylphenol** are detailed below.[\[1\]](#)[\[2\]](#)

Table 4: Mass Spectrometry Data for **3,4,5-Trimethylphenol**

m/z	Relative Intensity (%)	Assignment
136	100	[M] <sup>+</sup> (Molecular Ion)
121	80	[M-CH <sub>3</sub> ] <sup>+</sup>
105	20	[M-CH <sub>3</sub> -O] <sup>+</sup>
93	30	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
77	15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy

### 2.1.1. Sample Preparation:

- Weigh approximately 10-20 mg of high-purity **3,4,5-trimethylphenol**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ , or dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

### 2.1.2. $^1\text{H}$ NMR Acquisition:

- The  $^1\text{H}$  NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
- Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

### 2.1.3. $^{13}\text{C}$ NMR Acquisition:

- The  $^{13}\text{C}$  NMR spectrum is acquired on the same spectrometer.
- Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- Proton decoupling is used to simplify the spectrum and enhance the signal-to-noise ratio.

## IR Spectroscopy

### 2.2.1. Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of dry **3,4,5-trimethylphenol** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

### 2.2.2. Data Acquisition:

- Record the background spectrum of the empty sample compartment of the FTIR spectrometer.
- Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

### 2.3.1. Sample Introduction:

- Introduce a small amount of the **3,4,5-trimethylphenol** sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

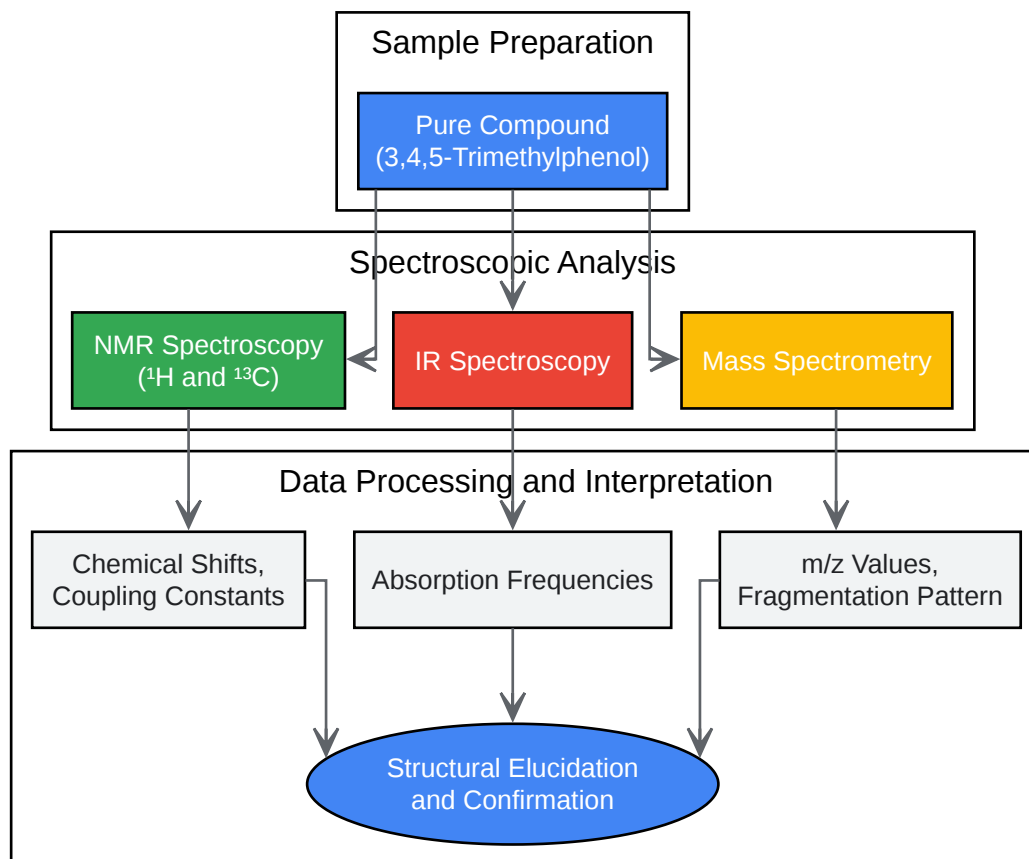
### 2.3.2. Ionization and Analysis:

- Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.<sup>[1][2]</sup>
- The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,4,5-trimethylphenol**.

## General Spectroscopic Analysis Workflow



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## References

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